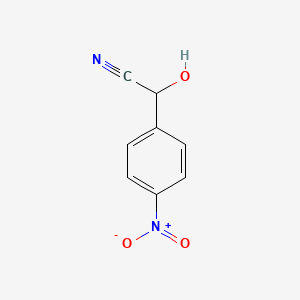

2-Hydroxy-2-(4-nitrophenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXMNRYLZWZZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306235 | |

| Record name | 2-hydroxy-2-(4-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13312-80-6 | |

| Record name | NSC174716 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-(4-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 2 4 Nitrophenyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms. For 2-Hydroxy-2-(4-nitrophenyl)acetonitrile, both ¹H and ¹³C NMR spectroscopy are instrumental in assigning the specific chemical environments of the hydrogen and carbon atoms.

Research findings have provided the following ¹H and ¹³C NMR data in deuterated chloroform (B151607) (CDCl₃) as a solvent. The aromatic protons of the 4-nitrophenyl group appear as distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The proton on the carbon bearing the hydroxyl and cyano groups (the methine proton) and the hydroxyl proton itself also show characteristic signals.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.21 | d | 7.6 | 2H, Aromatic (ortho to NO₂) |

| 7.61 | d | 8 | 2H, Aromatic (meta to NO₂) |

| 5.62 | m | 1H, Methine (CH) | |

| 4.61 | d | 40 | 2H |

| 3.62 | s | 1H, Hydroxyl (OH) |

Note: The assignment of the signal at 4.61 ppm with a large coupling constant of 40 Hz is unusual and may be indicative of a complex structural or conformational effect, or potentially a typographical error in the source data. The signal at 3.62 ppm is assigned to the hydroxyl proton, though its chemical shift can vary with concentration and temperature.

The ¹³C NMR spectrum provides complementary information, identifying the carbon skeleton of the molecule. The carbons of the aromatic ring, the cyano group, and the carbon atom attached to the hydroxyl group all resonate at characteristic chemical shifts.

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 147.95 | Aromatic (C-NO₂) |

| 145.31 | Aromatic |

| 127.01 | Aromatic (CH, meta to NO₂) |

| 124.13 | Aromatic (CH, ortho to NO₂) |

| 80.67 | |

| 69.98 | Methine (C-OH) |

Note: The specific assignment of the quaternary aromatic carbons requires further 2D NMR experiments. The signal at 80.67 ppm is not explicitly assigned in the available literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule and studying intermolecular interactions such as hydrogen bonding.

The IR spectrum of this compound, typically measured as a KBr pellet, displays characteristic absorption bands for the hydroxyl (O-H), nitrile (C≡N), and nitro (NO₂) groups. The position and shape of the O-H stretching band can provide information about hydrogen bonding.

Infrared (IR) Spectral Data of this compound

| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |

| 3320 | O-H stretching |

| 3075 | Aromatic C-H stretching |

| 2965, 2885 | Aliphatic C-H stretching |

| 1608 | Aromatic C=C stretching |

| 1532, 1358 | Asymmetric and symmetric NO₂ stretching |

| 1508 | Aromatic C=C stretching |

| 1430 | |

| 1320 | |

| 1112 | C-O stretching |

| 1058 | |

| 765, 654 |

Note: A specific band for the C≡N stretch, typically expected in the 2220-2260 cm⁻¹ region, was not reported in the available data. The broadness of the O-H band at 3320 cm⁻¹ suggests the presence of intermolecular hydrogen bonding in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The 4-nitrophenyl group in this compound contains a chromophore that absorbs in the UV-Vis region. The absorption maxima (λ_max) are indicative of the π → π* and n → π* electronic transitions.

Specific experimental UV-Vis spectroscopic data, including absorption maxima, for this compound is not available in the currently reviewed literature. For related nitrophenyl compounds, absorptions are typically observed in the UV region, often with a shoulder extending into the visible range, characteristic of the nitroaromatic system.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. Analysis of the fragmentation pattern gives valuable information about the compound's structure.

Theoretical and Computational Studies on 2 Hydroxy 2 4 Nitrophenyl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Bonding Properties

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 2-Hydroxy-2-(4-nitrophenyl)acetonitrile, these methods elucidate the distribution of electrons and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) Applications for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic properties of molecules in their ground state. By applying DFT, researchers can predict bond lengths, bond angles, and dihedral angles of this compound with high accuracy. The choice of functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p), is crucial for obtaining reliable results that correlate well with experimental data, should it become available.

The presence of the nitro group (NO₂), a strong electron-withdrawing group, and the hydroxyl (-OH) and cyano (-CN) groups on the same benzylic carbon, creates a complex electronic environment. DFT calculations can quantify the effects of these substituents on the geometry of the phenyl ring and the stereocenter. For instance, calculations would likely show a quinoid-like distortion of the benzene (B151609) ring due to the strong resonance effect of the nitro group.

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-CN | ~1.47 Å |

| C-OH | ~1.43 Å | |

| C-Phenyl | ~1.51 Å | |

| C-NO₂ | ~1.48 Å | |

| Bond Angle | O-C-CN | ~109.5° |

| Phenyl-C-CN | ~110.0° | |

| Dihedral Angle | O-C-C-C (phenyl) | Variable (dependent on conformation) |

Note: The values in this table are illustrative and based on typical DFT results for similar organic molecules. They are intended to represent the type of data generated from such calculations.

Ab Initio Methods for Electronic Correlation and Energy Landscapes

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation compared to standard DFT functionals. These methods are computationally more intensive but can offer benchmark-quality energies and a more detailed understanding of the electronic landscape. For this compound, ab initio calculations are valuable for accurately determining the relative energies of different conformers and rotamers, arising from the rotation around the C-OH and C-phenyl bonds.

These calculations can also map out the potential energy surface, identifying stable isomers and the energy barriers between them. This information is critical for understanding the compound's conformational dynamics and how it might interact with other molecules. Studies on the related compound, (4-nitrophenyl)acetonitrile, have utilized ab initio methods to investigate structural changes upon carbanion formation, highlighting significant alterations in the geometry and charge distribution across the molecule. A similar approach for this compound would reveal the influence of the additional hydroxyl group on these properties.

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy changes involved.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The formation of this compound typically involves the nucleophilic addition of a cyanide ion to 4-nitrobenzaldehyde (B150856). libretexts.orglibretexts.orgchemistrysteps.com Theoretical methods can be used to locate the transition state (TS) for this reaction. The TS is a first-order saddle point on the potential energy surface, and its geometry and energy determine the activation barrier of the reaction.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This analysis provides a detailed picture of the geometric changes that occur as the reaction progresses. For the formation of this compound, IRC analysis would visualize the approach of the cyanide nucleophile to the carbonyl carbon of 4-nitrobenzaldehyde and the subsequent protonation of the resulting alkoxide.

Molecular Dynamics Simulations of Reactive Pathways

While quantum chemical calculations typically model systems in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations allow for the study of molecules in an explicit solvent environment over time. MD simulations can provide insights into the role of solvent molecules in stabilizing reactants, intermediates, and transition states during the formation of this compound.

By simulating the reactive pathways, MD can reveal the dynamics of solvent reorganization around the reacting species and its effect on the reaction energetics. This is particularly important for reactions involving charged species like the cyanide ion and the intermediate alkoxide. Although computationally demanding, ab initio molecular dynamics (AIMD) can offer a highly accurate description of the bond-forming and bond-breaking processes in the presence of explicit solvent molecules. rsc.org

Prediction and Validation of Spectroscopic Data through Computational Modeling

Computational methods are widely used to predict various types of spectra, which can then be used to validate and interpret experimental data.

Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comacs.orgresearchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These calculations would likely show characteristic absorptions arising from π→π* transitions within the nitrophenyl chromophore. The results can be compared with experimental spectra to confirm the structure and electronic properties of the molecule. chemrxiv.org

Furthermore, the vibrational frequencies (IR and Raman spectra) can be computed using DFT. The calculated frequencies, after appropriate scaling, can be compared with experimental spectra to assign the observed vibrational bands to specific molecular motions, such as the stretching of the -OH, -C≡N, and -NO₂ groups. Studies on related nitrophenyl compounds have demonstrated good agreement between DFT-calculated and experimental vibrational spectra.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Wavelength/Wavenumber | Assignment |

| UV-Vis (TD-DFT) | λmax | ~280-320 nm | π→π* transition (nitrophenyl) |

| IR (DFT) | ν(OH) | ~3400-3600 cm⁻¹ | O-H stretch |

| ν(C≡N) | ~2240-2260 cm⁻¹ | C≡N stretch | |

| ν(NO₂) | ~1520 cm⁻¹ (asymmetric) | N-O stretch | |

| ~1345 cm⁻¹ (symmetric) | N-O stretch |

Note: These predicted values are illustrative and based on computational studies of analogous compounds. They serve to indicate the expected spectral features.

Based on a comprehensive search of available scientific literature, there are no specific theoretical or computational studies focusing on the solvent effects and intermolecular interactions of the compound this compound.

Therefore, it is not possible to generate an article with the requested content under the section "5.4. Solvent Effects and Intermolecular Interactions Probed by Computational Methods" that is scientifically accurate and focuses solely on this specific molecule. The introduction of data or findings from studies on other, analogous compounds would violate the strict requirement to focus exclusively on this compound.

Applications and Transformative Utility of 2 Hydroxy 2 4 Nitrophenyl Acetonitrile in Advanced Organic Synthesis

Strategic Use as a Synthon for Carbon-Carbon Bond Formation

2-Hydroxy-2-(4-nitrophenyl)acetonitrile is fundamentally a cyanohydrin, a class of compounds renowned for its utility in carbon-carbon bond formation. hmdb.cafiveable.me The reaction to form cyanohydrins is a classic example of nucleophilic addition to a carbonyl group. chemrevise.orgquizlet.com In the case of this compound, it is formed from 4-nitrobenzaldehyde (B150856) and a cyanide source. researchgate.net This process establishes a new carbon-carbon bond and introduces two valuable functional groups—a hydroxyl and a nitrile—in a 1,2-relationship.

The true synthetic power of this compound lies in its subsequent reactions. The cyanide-bearing carbon can act as a nucleophile under certain conditions, while the nitrile group itself is a precursor to other carbon-containing functionalities. A key strategy involves the cyanosilylation of 4-nitrobenzaldehyde, which yields a silylated analogue, 2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile. researchgate.net This protected form is often more stable and can be used in subsequent C-C bond-forming reactions.

The use of carbonyl compounds in cyanosilylation reactions is a significant method for C-C bond formation, providing access to cyanohydrins which are key precursors for various fine chemicals and pharmaceuticals. researchgate.net The reaction between an aldehyde (like 4-nitrobenzaldehyde) and trimethylsilyl (B98337) cyanide (TMSCN) is a prime example of creating a new stereocenter and a carbon-carbon bond.

Table 1: Catalytic Cyanosilylation for C-C Bond Formation

| Reactants | Catalyst | Product | Significance | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde, Trimethylsilyl cyanide (TMSCN) | Coordination Polymer (e.g., MOF) | 2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile | Formation of a protected cyanohydrin, a stable intermediate for further C-C bond coupling reactions. | researchgate.net |

Precursor to Biologically Relevant Scaffolds and Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals, accounting for approximately 60% of unique small-molecule drugs approved by the FDA. nih.govrsc.org The strategic placement of functional groups in this compound makes it an excellent starting material for constructing these valuable scaffolds.

The dual functionality of the molecule allows for a variety of cyclization strategies. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the hydroxyl group can participate in cyclization or be used as a handle for further modifications. These transformations open pathways to numerous heterocyclic systems. For example, the reduction of the nitrile to an amine, followed by reaction with a suitable dielectrophile, can lead to the formation of various nitrogen-containing rings.

While direct synthesis of complex heterocycles starting from this compound is a specialized area, its derivatives are instrumental. For instance, the related compound p-nitrophenylacetonitrile is a known intermediate in the synthesis of pharmaceuticals like the β-blocker Atenolol and the antidepressant Venlafaxine. google.com The hydroxyl group in the target compound adds another layer of synthetic versatility, allowing for the construction of oxygen-containing heterocycles or providing a stereocenter to guide asymmetric synthesis. Analogous structures, such as 2-hydroxy-β-nitrostyrenes, are used to build biologically active scaffolds like chromans, chromenes, and benzofurans through cascade reactions. rsc.org

Multicomponent reactions (MCRs) represent a powerful strategy for rapidly building molecular complexity from simple precursors. nih.govnih.gov Derivatives of this compound are suitable candidates for MCRs. For example, the parent aldehyde, 4-nitrobenzaldehyde, is frequently used in MCRs to produce diverse heterocyclic libraries, such as dihydropyridines and pyran derivatives. nih.gov The resulting products often possess interesting biological activities, including acetylcholinesterase inhibition. nih.gov

Development of Catalytic Systems Utilizing this compound or its Analogues

The synthesis and transformation of this compound and its derivatives are often achieved through advanced catalytic systems. These systems can be organometallic, metal-free organocatalysts, or biocatalysts, and they are crucial for achieving high efficiency, selectivity, and enantioselectivity. rsc.org

The formation of the silylated analogue, 2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile, from 4-nitrobenzaldehyde has been studied using heterogeneous catalysts. researchgate.net For instance, a 3D metal-organic framework (MOF) has been shown to effectively catalyze this cyanosilylation reaction. researchgate.net The study demonstrated that the catalyst was heterogeneous, recyclable, and maintained full activity over multiple cycles, highlighting a sustainable approach to synthesizing this key intermediate. researchgate.net

Furthermore, the development of catalytic asymmetric additions of nitriles to aldehydes is a significant challenge in organic chemistry. researchgate.net Nickel(II)-carbene pincer complexes have been designed as catalysts for the direct asymmetric addition of acetonitrile (B52724) to aldehydes, affording highly enantioenriched β-hydroxynitriles. researchgate.net Applying such catalytic systems to 4-nitrobenzaldehyde would provide an enantioselective route to chiral this compound, a valuable chiral building block.

Enzymatic catalysis also plays a role. Chemo-enzymatic methods have been developed for preparing related nitrophenyl derivatives, such as 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside. mdpi.com In these processes, enzymes like β-N-acetylhexosaminidase are used for their high chemo- and regioselectivity to separate anomeric mixtures, demonstrating the power of biocatalysis in handling complex functionalized molecules. mdpi.com

Table 2: Catalytic Approaches Involving this compound Analogues

| Reaction Type | Substrate(s) | Catalyst Type | Product/Significance | Reference |

|---|---|---|---|---|

| Heterogeneous Cyanosilylation | 4-Nitrobenzaldehyde, TMSCN | Metal-Organic Framework (MOF) | High-yield synthesis of 2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile with a recyclable catalyst. | researchgate.net |

| Asymmetric Hydrophosphination | 2-Alkenoylpyridines, Diphenylphosphine | Nickel(II) Pincer Complex | Demonstrates the efficacy of Ni(II) complexes in asymmetric synthesis, a strategy applicable to nitrile additions. | researchgate.net |

| Enzymatic Hydrolysis | Mixture of 4-nitrophenyl-α/β-glycosides | Fungal β-N-acetylhexosaminidase | Selective removal of one anomer, showcasing biocatalysis for preparing pure nitrophenyl-containing compounds. | mdpi.com |

Derivatization for Specialized Chemical Transformations

The functional groups of this compound—hydroxyl, nitrile, and nitro group—provide multiple handles for derivatization, enabling a wide range of specialized chemical transformations.

Nitrile Group Transformations: The nitrile group is exceptionally versatile. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid, or an amide. nih.gov Alternatively, it can be reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation, yielding a β-amino alcohol, a valuable pharmacophore. chemrevise.org

Hydroxyl Group Transformations: The secondary hydroxyl group can be readily protected, for example, by silylation to form a trimethylsilyl (TMS) ether, as seen in the cyanosilylation product. researchgate.net This protection strategy is crucial for preventing unwanted side reactions during subsequent synthetic steps. The hydroxyl group can also be acylated or converted into a leaving group for substitution reactions.

Nitro Group Transformations: The nitro group on the phenyl ring is a powerful electron-withdrawing group that activates the aromatic ring and influences the reactivity of the benzylic position. It can be reduced to an aniline (B41778) derivative, N-(4-hydroxy-2-nitrophenyl)acetamide being a related structure. nih.gov This transformation dramatically alters the electronic properties of the molecule and provides a new nucleophilic site (the amino group) for further reactions, such as the construction of fused heterocyclic rings. For instance, the reduction of nitroaromatics is a key step in the synthesis of drugs like Sumatriptan. nih.govrsc.org

These derivatizations significantly expand the synthetic utility of this compound, allowing it to serve as a central intermediate in the synthesis of a diverse array of target molecules.

Future Research Directions and Emerging Opportunities for 2 Hydroxy 2 4 Nitrophenyl Acetonitrile Chemistry

Green Chemistry Approaches to the Synthesis and Transformation of 2-Hydroxy-2-(4-nitrophenyl)acetonitrile

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. For this compound, a primary focus is the use of biocatalysis, particularly enzymes, to achieve high enantioselectivity under mild conditions.

Biocatalytic Synthesis: Hydroxynitrile lyases (HNLs) have emerged as highly effective biocatalysts for the asymmetric synthesis of cyanohydrins. researchgate.netrsc.org These enzymes catalyze the enantioselective addition of hydrogen cyanide (HCN) to aldehydes or ketones. researchgate.net The first enantioselective synthesis of a cyanohydrin was, in fact, an enzyme-catalyzed reaction using emulsin from almonds. diva-portal.org HNLs are attractive because they operate under ambient temperature and pressure, often in aqueous media, and can provide access to either the (R)- or (S)-enantiomer of the desired cyanohydrin with high fidelity. rsc.orgrsc.org

Research in this area is directed towards discovering new HNLs with broader substrate scopes and enhanced stability. The use of immobilized enzymes is a key strategy to improve catalyst reusability and simplify product purification, which are crucial for industrial applications. rsc.org For instance, using organic solvents like ethyl acetate (B1210297) with an immobilized enzyme has been shown to improve enantiomeric purity compared to aqueous-alcoholic systems by suppressing the non-catalyzed background reaction. uni-stuttgart.de

| Catalyst System | Solvent | Key Advantage | Finding |

| Hydroxynitrile Lyase (HNL) | Aqueous Buffer/Biphasic | High enantioselectivity, mild conditions. researchgate.netrsc.org | HNLs are reliable tools for preparing either (R)- or (S)-cyanohydrins. rsc.org |

| Immobilized HNL on Cellulose | Ethyl Acetate | Higher enantiomeric purity, catalyst reusability. uni-stuttgart.de | The use of organic solvents suppresses the chemical background reaction, leading to higher enantiomeric purity than in aqueous systems. uni-stuttgart.de |

| Dipeptide Catalysts | Aprotic Solvents (e.g., Toluene) | Small molecule alternative to enzymes. nih.gov | The catalyst's solid state and the presence of protic solvents can be crucial for high enantioselectivity. nih.gov |

Continuous Flow and Microreactor Technologies for Enhanced Synthesis

The synthesis of cyanohydrins, including this compound, often involves highly toxic and hazardous reagents like hydrogen cyanide (HCN). ugent.bewikipedia.org Continuous flow and microreactor technologies offer a transformative solution to handle such hazardous reactions safely and efficiently. contractpharma.comsyngeneintl.com

Microreactors utilize channels with micrometer dimensions, providing a very high surface-area-to-volume ratio. numberanalytics.comchimia.ch This allows for superior control over reaction parameters such as temperature and mixing, leading to enhanced reaction rates, higher yields, and improved selectivity. numberanalytics.comresearchgate.net A critical advantage is the significant improvement in safety; the small internal volume of a microreactor ensures that only minute quantities of hazardous materials are present at any given moment, drastically reducing the risks associated with thermal runaways or accidental releases. ugent.becontractpharma.com

Recent studies have demonstrated the successful chemoenzymatic synthesis of mandelonitrile (B1675950) derivatives in continuous flow systems. rsc.orgrsc.org These processes integrate an enzyme-catalyzed reaction in an aqueous phase with a subsequent protection step in an organic phase, using membrane-based separators to connect the incompatible reaction steps into a single, automated process. rsc.orgrsc.org Immobilized HNLs have been successfully used in flow microreactors, achieving high substrate conversions (90–95%) and excellent enantiomeric excess (90–98%) with short residence times of 3 to 30 minutes. rsc.org This approach not only enhances safety but also boosts productivity, as measured by space-time-yield. rsc.org

| Parameter | Batch Process | Continuous Flow / Microreactor |

| Safety | High risk due to large volumes of hazardous reagents (e.g., HCN). contractpharma.com | Inherently safer due to small reactor volumes and minimal reagent holdup. ugent.becontractpharma.comsyngeneintl.com |

| Heat & Mass Transfer | Often limited, leading to temperature gradients and side reactions. syngeneintl.com | Excellent heat and mass transfer, allowing precise temperature control. numberanalytics.comresearchgate.net |

| Reaction Time | Can be lengthy, often requiring hours. rsc.org | Significantly reduced, often to minutes. rsc.orgnih.gov |

| Scalability | Challenging and often requires re-optimization ("scale-up issues"). syngeneintl.com | Straightforward by operating multiple reactors in parallel ("numbering-up"). syngeneintl.comrsc.org |

| Process Control | Manual or semi-automated, with potential for variability. syngeneintl.com | Fully automated, ensuring high reproducibility and product quality. noelresearchgroup.com |

Exploration of Novel Catalytic Systems for Specific Transformations

Beyond its synthesis, the transformations of this compound into other valuable intermediates are a key area of research. This involves the development of novel catalytic systems for reactions targeting its functional groups: the nitrile, the hydroxyl group, and the aromatic nitro group.

Asymmetric Synthesis: For the synthesis of the chiral cyanohydrin itself, a vast number of chiral Lewis acid metal complexes have been investigated, with titanium-based catalysts being particularly common. diva-portal.org Chiral Ti-salen complexes, for example, have been used to catalyze the addition of cyanide sources to aldehydes with high yields and enantioselectivities. diva-portal.orgdiva-portal.org Other successful catalysts include chiral lithium binaphtholate complexes and bifunctional catalysts that incorporate both a Lewis acid and a Lewis base moiety to activate the reactants simultaneously. diva-portal.orgorganic-chemistry.org

Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid (forming 2-hydroxy-2-(4-nitrophenyl)acetic acid) or reduced to an amine. youtube.comyoutube.com The hydrolysis is typically performed under acidic conditions. youtube.com

Transformation of the Nitro Group: The selective reduction of the nitro group is a critical transformation, yielding 2-(4-aminophenyl)-2-hydroxyacetonitrile, a precursor for various pharmacologically active compounds. This transformation must be performed chemoselectively, without affecting the nitrile or hydroxyl groups. Catalytic hydrogenation is a common and green method for this reduction, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. mdpi.comwikipedia.org Other systems using metals like iron, tin, or zinc in acidic media are also effective. wikipedia.orgscispace.com Future research will focus on developing catalysts that offer higher selectivity and activity under milder conditions, minimizing waste and avoiding the use of stoichiometric metal reductants.

| Transformation | Reagent / Catalyst | Product Functional Group | Reference |

| Nitrile Hydrolysis | H₃O⁺, heat | Carboxylic Acid | youtube.com, youtube.com |

| Nitro Group Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Amine | wikipedia.org |

| Nitro Group Reduction | Iron (Fe) in acidic media | Amine | wikipedia.org |

| Nitro Group Reduction | Tin(II) chloride (SnCl₂) | Amine | wikipedia.org |

| Nitro Group Reduction | Zinc (Zn) in aqueous ammonium (B1175870) chloride | Hydroxylamine | wikipedia.org |

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of organic chemistry and artificial intelligence is creating powerful new tools for synthesis planning and optimization. Machine learning (ML) models can analyze vast datasets of chemical reactions to predict outcomes, such as product structure, yield, and selectivity, with increasing accuracy. eurekalert.orgnih.govresearchgate.net

For the chemistry of this compound, ML can be applied in several ways:

Reaction Optimization: An ML model can be trained on experimental data from cyanohydrin syntheses. By inputting variables such as the catalyst, solvent, temperature, and substrate, the model can predict the yield and enantiomeric excess. eurekalert.org This allows for in-silico optimization, reducing the number of experiments needed to find the ideal reaction conditions.

Catalyst Design: Machine learning can help identify patterns that correlate catalyst structure with performance, guiding the design of novel, more effective catalysts for specific transformations.

Retrosynthesis Planning: AI-powered retrosynthesis tools can suggest synthetic pathways to a target molecule. engineering.org.cn By learning from millions of published reactions, these programs can propose novel and efficient routes to this compound or its derivatives that a human chemist might overlook.

The development of these predictive models relies on the availability of large, high-quality datasets. nih.gov As more reaction data becomes standardized and accessible, the power and accuracy of ML in guiding the synthesis and transformation of complex molecules like this compound will continue to grow, accelerating the pace of chemical innovation. eurekalert.orgengineering.org.cn

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-2-(4-nitrophenyl)acetonitrile, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves Knoevenagel condensation between 4-nitrobenzaldehyde and cyanoacetic acid derivatives under basic catalysis (e.g., ammonium acetate). Optimization includes varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalyst loading. Monitor reaction progress via TLC or HPLC .

- Data Considerations : The molecular formula (C₈H₆N₂O₃) and weight (178.15 g/mol) should guide stoichiometric calculations. Evidence from structurally similar nitrophenyl compounds suggests nitro groups may require inert atmospheres to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- Melting Point Analysis : Compare observed melting points (e.g., 192–194°C for analogous compounds) with literature values .

- Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and nitrile/OH groups; FT-IR for -CN (~2250 cm⁻¹) and -OH (~3200–3500 cm⁻¹) stretches .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.